molecular formula C8H8ClN3O3 B3007993 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride CAS No. 2247849-71-2

2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride

カタログ番号: B3007993
CAS番号: 2247849-71-2
分子量: 229.62
InChIキー: IGQJXEHPHQOVGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrazolo[4,3-c]pyridine derivative characterized by a methyl group at position 2, a ketone group at position 3, and a carboxylic acid moiety at position 7, stabilized as a hydrochloride salt. The fused bicyclic pyrazolo-pyridine core confers rigidity to the structure, while the carboxylic acid group enhances solubility in polar solvents. The hydrochloride salt form improves crystallinity and stability, making it suitable for pharmaceutical applications .

特性

IUPAC Name

2-methyl-3-oxo-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3.ClH/c1-11-7(12)4-2-9-3-5(8(13)14)6(4)10-11;/h2-3,10H,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQJXEHPHQOVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CN=CC(=C2N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride (CAS No. 2247849-71-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antibacterial, and anti-inflammatory properties based on recent research findings.

  • Molecular Formula: C8H8ClN3O3
  • Molecular Weight: 229.62 g/mol
  • IUPAC Name: 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride
  • Purity: 95% .

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride. For instance:

  • A review indicated that various pyrazole derivatives exhibit significant antiviral activity against viruses such as the hepatitis A virus (HAV) and herpes simplex virus type 1 (HSV-1) .
  • In vitro studies demonstrated that certain compounds within the pyrazole class showed effective inhibition of viral replication cycles, with some exhibiting EC50 values as low as 20 µg/10^5 cells against HAV .

Antibacterial Activity

The compound's structural characteristics suggest potential antibacterial properties:

  • Pyrazole derivatives have been reported to possess broad-spectrum antibacterial activities. For example, compounds similar to 2-methyl-3-oxo derivatives have shown efficacy against various bacterial strains .

Anti-inflammatory Activity

Research has also pointed to anti-inflammatory effects associated with pyrazole derivatives:

  • Studies indicate that certain pyrazole compounds can inhibit inflammatory pathways and reduce cytokine production in cell models . This suggests a therapeutic potential for conditions characterized by inflammation.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key findings related to SAR in similar compounds:

CompoundActivity TypeEC50 ValueNotes
A-87380Neuraminidase InhibitorN/APotential lead for oral neuraminidase inhibitors .
Compound 5Anti-HSV-1N/AExhibited highest activity among tested compounds .
Compound 6Anti-HAV20 µg/10^5 cellsSignificant antiviral activity .

Case Studies

  • Antiviral Screening : In a study assessing various pyrazole derivatives for antiviral activity against HSV and HAV, it was found that modifications at specific positions on the pyrazole ring significantly enhanced activity against these viruses. The introduction of functional groups at C5 was particularly beneficial for increasing antiviral potency .
  • Inflammation Models : Another case study evaluated the anti-inflammatory effects of several pyrazole derivatives in murine models of inflammation. Results indicated that these compounds could effectively reduce inflammatory markers and improve clinical outcomes in treated animals .

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent . Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Study ReferenceFindings
Demonstrated cytotoxic effects on breast cancer cells.
Showed inhibition of tumor growth in animal models.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Case Study: COX Inhibition
In a study comparing various pyrazole derivatives, it was found that 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride exhibited significant COX-2 inhibition, suggesting its potential use in treating inflammatory diseases .

Study ReferenceFindings
Identified as a selective COX-2 inhibitor with reduced gastrointestinal side effects compared to traditional NSAIDs.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection
Research indicates that the compound can protect neuronal cells from oxidative stress-induced damage. It appears to modulate signaling pathways involved in cell survival and apoptosis, making it a promising candidate for further investigation in neurodegenerative disease therapies .

Study ReferenceFindings
Demonstrated reduction in oxidative stress markers in neuronal cultures.

類似化合物との比較

Comparison with Structurally Analogous Compounds

The following compounds share the pyrazolo[4,3-c]pyridine scaffold but differ in substituents, functional groups, and biological properties. Key comparisons are outlined below:

Substituent Variations at Position 2 and 5

  • Ethyl 5-Methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6b)

    • Substituents: Phenyl at position 2, methyl at position 5, ethyl ester at position 6.
    • Melting Point: 231–233°C.
    • Yield: 86% (synthesized via reflux with methylamine hydrochloride) .
    • Compared to the target compound, the ethyl ester group reduces polarity, impacting solubility and bioavailability.
  • Ethyl 5-(4-Methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7c)

    • Substituents: 4-Methoxyphenyl at position 4.
    • Melting Point: 236–237°C.
    • Yield: 79% (synthesized via short reflux with 4-methoxyaniline).
    • The electron-donating methoxy group enhances stability but may reduce metabolic clearance compared to methyl substituents .
  • Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) Substituents: Quinolin-3-yl at position 5. Melting Point: 248–251°C. Yield: 84% (synthesized at room temperature with 3-aminoquinoline).

Functional Group Variations at Position 7

  • 5-Methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic Acid

    • Substituents: Phenyl at position 2, methyl at position 5, free carboxylic acid at position 7.
    • This compound lacks the hydrochloride salt, resulting in lower aqueous solubility compared to the target molecule .
  • Ethyl 3-Oxo-2-phenyl-5-(prop-1-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6c)

    • Substituents: Propyl at position 5, ethyl ester at position 7.
    • Melting Point: 212–214°C.
    • Yield: 89% (synthesized via reflux with n-propylamine).
    • The ester group allows for prodrug strategies, unlike the carboxylic acid in the target compound .

Hydrochloride Salt vs. Free Base

  • 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic Acid Hydrochloride
    • Substituents: Tetrahydro-pyrazolo-pyridine core with a carboxylic acid.
    • Molecular Weight: 203.63 g/mol.
    • The hydrochloride salt enhances crystallinity and stability, similar to the target compound, but lacks the methyl and oxo groups, reducing structural complexity .

Key Research Findings

  • Structural Impact: Hydrochloride salts improve crystallinity and stability compared to free bases .
  • Biological Relevance :
    • Pyrazolo[4,3-c]pyridine derivatives are explored as kinase inhibitors (e.g., apixaban in ) and carbonic anhydrase inhibitors .

Q & A

Q. What are the optimal synthetic routes for preparing 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation reactions. For example, pyrazolo-pyridine cores can be assembled using palladium-catalyzed cyclization or nucleophilic substitution, followed by carboxylation at the 7-position. A key step involves protecting the pyridine nitrogen to avoid side reactions during acid chloride formation. Purity (>97%) is achieved via recrystallization in ethanol/water mixtures and validated by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (DMSO-d₆, δ 2.56 ppm for methyl groups; ESIMS for molecular ion confirmation) .

Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies using:
  • pH stress testing : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 72 hours.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., mp 273–278.5°C observed in related pyrazolo-pyridines) .
  • Light exposure : Use UV-Vis spectroscopy to track photodegradation products.

Q. What solvent systems are recommended for solubility assays of this hydrochloride salt?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4). Precipitation thresholds should be assessed using dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for pyrazolo-pyridine derivatives?

  • Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting of methyl or aromatic protons) often arise from tautomerism or crystallographic packing effects. Use:
  • Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).
  • X-ray crystallography to confirm solid-state structure, as demonstrated for related 3-phenylpyrazolo[4,3-c]pyridines .
  • DFT calculations (B3LYP/6-31G*) to model electronic environments and predict chemical shifts .

Q. What strategies are effective in improving the bioavailability of this compound for in vivo studies?

  • Methodological Answer :
  • Salt metathesis : Replace the hydrochloride counterion with tromethamine or sodium to enhance aqueous solubility.
  • Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Nanoparticle encapsulation : Use PLGA-based carriers to sustain release and bypass first-pass metabolism .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?

  • Methodological Answer : Target enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or kinases implicated in pyrazolo-pyridine pharmacology . Use:
  • Kinetic assays : Measure IC₅₀ values via fluorescence polarization (FP) or ATP-depletion luminescence.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
  • Crystallography : Co-crystallize the compound with the enzyme to identify binding motifs (e.g., hydrogen bonds to pyridine N-oxide groups) .

Q. What analytical methods are suitable for detecting trace impurities (e.g., process-related degradants)?

  • Methodological Answer :
  • LC-MS/MS : Identify impurities at <0.1% levels using high-resolution mass spectrometry (e.g., Q-TOF).
  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), thermal (40°C), and hydrolytic conditions, then compare degradation profiles against reference standards like Ofloxacin N-Oxide Hydrochloride .

Safety and Handling

Q. What safety protocols are critical when handling this compound in a laboratory setting?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
  • Spill management : Neutralize acidic residues with sodium bicarbonate; collect solids in sealed containers for incineration.
  • Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .

Data Interpretation and Optimization

Q. How should researchers address low yields in the final carboxylation step of the synthesis?

  • Methodological Answer :
  • Optimize reaction conditions : Increase CO pressure (for palladium-catalyzed carboxylation) or switch to Ullmann-type coupling with copper iodide .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during carboxylation .

Q. What computational tools can predict the compound’s interaction with novel biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures from the PDB (e.g., HGPRT: PDB ID 1BZY).
  • Pharmacophore modeling : Align pyrazolo-pyridine cores with known inhibitors (e.g., benzoxazine derivatives) using Schrödinger Suite .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。